2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde
Overview
Description
2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a benzyl(methyl)amino group, a chlorine atom, and an aldehyde group attached to the pyrimidine ring. It is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that benzylic amines can undergo reactions at the benzylic position . This could potentially lead to interactions with its targets and subsequent changes in cellular processes.
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is usually achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Amino Group Substitution: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or primary amines.
Benzyl(methyl)amino Group Addition: This step involves the alkylation of the amino group with benzyl chloride and methyl iodide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), primary amines, thiols
Condensation: Amines, hydrazines
Major Products
Oxidation: 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carboxylic acid
Reduction: 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-methanol
Substitution: Various substituted pyrimidine derivatives
Condensation: Imines, hydrazones
Scientific Research Applications
2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylamino)-6-chloropyrimidine-5-carbaldehyde
- 2-Amino-4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde
- 2-Amino-4-(dimethylamino)-6-chloropyrimidine-5-carbaldehyde
Comparison
Compared to its similar compounds, 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde is unique due to the presence of both benzyl and methyl groups attached to the amino moiety. This dual substitution can enhance its binding affinity and specificity towards certain biological targets, potentially leading to improved pharmacological properties.
Properties
IUPAC Name |
2-amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-18(7-9-5-3-2-4-6-9)12-10(8-19)11(14)16-13(15)17-12/h2-6,8H,7H2,1H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFDFNJDAKPAFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=NC(=N2)N)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324953 | |
Record name | 2-amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
142979-46-2 | |
Record name | 2-amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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